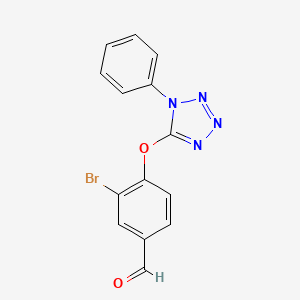

![molecular formula C23H21N3O4 B2491248 N-(2,4-dimethoxybenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide CAS No. 2034509-43-6](/img/structure/B2491248.png)

N-(2,4-dimethoxybenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

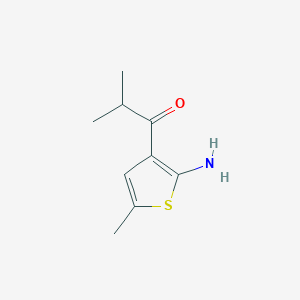

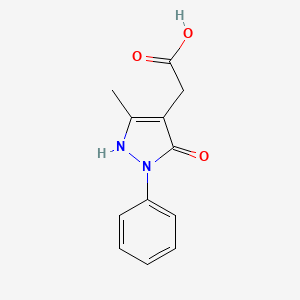

The synthesis of related dibenzo[b,e][1,4]diazepines involves multiple strategies, including aminolysis of iminothioethers or iminochlorides, Bischler-Napieralski type cyclodehydration, and cyclodehydration of amino-amides with various condensing agents (Hunziker, Fischer, & Schmutz, 1967). Another approach includes intramolecular cyclocondensation of pyrazolo-4-carboxamides to yield carboxamides and carboxylic acids (Kemskii, Bol’but, Pirozhenko, & Vovk, 2014).

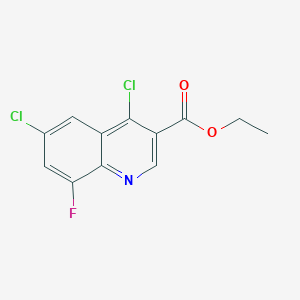

Molecular Structure Analysis

The molecular structure of dibenzo[b,e][1,4]diazepines has been characterized using 2D NMR and single-crystal X-ray diffraction studies. These studies help in understanding the mechanism leading to the formation of positional isomers and provide insights into the structural features of these compounds (Cherfaoui et al., 2017).

Chemical Reactions and Properties

Dibenzo[b,e][1,4]diazepines undergo various chemical reactions, including dehydrative cyclization and Friedel-Crafts cyclization, leading to the synthesis of various derivatives with potential bioactivity. These reactions are crucial for exploring the chemical diversity and functionalization of dibenzo[b,e][1,4]diazepines (Matsuo, Yoshida, Ohta, & Tanaka, 1986).

Physical Properties Analysis

The physical properties of dibenzo[b,e][1,4]diazepines, such as melting points, solubility, and crystalline structures, have been studied to understand their behavior under various conditions and their suitability for different applications. These properties are critical for designing compounds with desired pharmacokinetic and pharmacodynamic profiles (Harada, Morie, Hirokawa, & Kato, 1997).

作用機序

Target of Action

It is known that dibenzo[b,f][1,4]oxazepine (dbo) derivatives, which this compound is a part of, have an array of pharmacological activities . Compounds containing the DBO chemotype include antidepressants, analgesics, calcium channel antagonists, histamine H4 receptor agonists, non-nucleoside HIV-1 reverse transcriptase inhibitors, and more .

Mode of Action

For instance, benzodiazepines, a class of compounds similar to DBOs, are known to interact with GABA receptors in the central nervous system . They enhance the effect of the neurotransmitter GABA, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

Based on the known effects of similar compounds, it can be inferred that the compound likely interacts with the gabaergic system, which is involved in a wide range of neurological processes .

Pharmacokinetics

They are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound likely has sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .

特性

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c1-29-16-9-7-15(21(12-16)30-2)13-24-22(27)14-8-10-19-20(11-14)26-23(28)17-5-3-4-6-18(17)25-19/h3-12,25H,13H2,1-2H3,(H,24,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDWVOIORHFXSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4C(=O)N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2491168.png)

![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2491183.png)

![N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2491184.png)